Chlorindazone DS

Descripción

Historical Context and Evolution of Chlorindazone DS in Analytical Chemistry

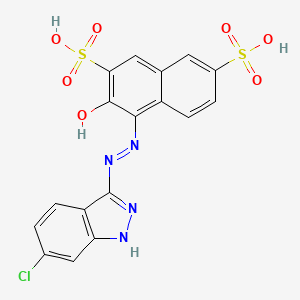

The development of analytical chemistry has been marked by a continuous search for more selective and sensitive reagents. colostate.eduresearchgate.netsolubilityofthings.com The evolution of this compound is rooted in the broader history of azo dyes, which have been used extensively as indicators and complexing agents. researchgate.net The specific synthesis of this compound, chemically known as 4-[2-(6-Chloro-1H-indazol-3-yl)azo]-3-hydroxynaphthalene-2,7-disulfonic acid, disodium (B8443419) salt, provided a reagent with distinct properties for metal ion detection. biosynth.comresearchgate.net

Initially, research focused on its ability to form colored complexes with various metal ions, laying the groundwork for its use in qualitative and quantitative analysis. researchgate.net Over time, the synthesis of its precursor, 3-amino-6-chloroindazole, has been simplified, making the reagent more accessible for a wider range of research applications. researchgate.netresearchgate.net This progression reflects a common trend in analytical chemistry where the refinement of synthetic pathways leads to the broader adoption of a reagent.

Overview of Primary Analytical Applications of this compound

The primary analytical applications of this compound are centered on its function as a chromogenic and transfer reagent, particularly in spectrophotometry and forensic science. biosynth.comcymitquimica.comresearchgate.net

Spectrophotometric Analysis:

This compound is notably used for the spectrophotometric determination of various metal ions. researchgate.net It forms distinctively colored complexes with metals such as cobalt, copper, nickel, zinc, and cadmium. researchgate.net For instance, the complex with cobalt is green, while with copper it is blue. researchgate.net This property allows for the quantitative determination of these metals in trace amounts. researchgate.net Research has established optimal conditions for these analyses, including reagent concentration and heating requirements for full color development. researchgate.net The high molar absorptivity of these complexes contributes to the sensitivity of the methods. researchgate.net

Forensic Science:

A significant and specialized application of this compound is in the field of forensic science, specifically for the detection of gunshot residue (GSR). researchgate.netresearchgate.netunil.ch It is employed as a preliminary test for the visualization of zinc, a component of certain types of ammunition, such as Sintox. unil.chnih.gov The method involves transferring residue from a surface onto a filter paper and then applying this compound, which results in a colored and fluorescent "distribution-image" indicating the presence of zinc. nih.gov This technique is analogous to the use of sodium rhodizonate for detecting other metals in GSR. nih.govenfsi.eu

Other Applications:

Beyond these primary areas, this compound has been utilized as a pre-test for the determination of chlorinated hydrocarbons in industrial wastewater. biosynth.comcymitquimica.com It can also be combined with indicators like methylene (B1212753) blue to visualize cells. biosynth.comcymitquimica.com

| Application Area | Specific Use | Detected Substance(s) | Key Principle |

| Spectrophotometry | Quantitative analysis of trace metals | Cobalt(II), Copper, Nickel, Zinc, Cadmium researchgate.net | Formation of colored complexes with high molar absorptivity. researchgate.net |

| Forensic Science | Gunshot residue (GSR) analysis | Zinc (from Sintox ammunition) unil.chnih.gov | Formation of a colored and fluorescent product upon reaction with zinc. nih.gov |

| Environmental Analysis | Preliminary testing | Chlorinated hydrocarbons in wastewater biosynth.comcymitquimica.com | Functioning as a transfer reagent for detection. biosynth.comcymitquimica.com |

| Microscopy | Cell visualization | Cellular structures biosynth.comcymitquimica.com | Used in conjunction with fluorescent indicators like methylene blue. biosynth.comcymitquimica.com |

Current Research Landscape and Emerging Trends in this compound Utilization

The current research landscape for this compound continues to build upon its established applications while exploring new possibilities. A significant focus remains on refining its use in forensic analysis, particularly as new types of ammunition are developed. researchgate.netresearchgate.net The specificity and sensitivity of the test for zinc in gunshot residue are areas of ongoing interest, especially considering the widespread presence of zinc in industrial and commercial products, which necessitates careful laboratory practices to avoid contamination. nih.gov

Emerging trends point towards the development of novel analytical methods that leverage the unique chemical properties of this compound. While its primary role has been in qualitative and spectrophotometric analysis, there is potential for its integration into other analytical platforms. The synthesis of new azo dyes and the investigation of their complex-forming properties with a wider range of analytes is a continuing area of chemical research. researchgate.net The adaptability of such reagents suggests that new applications for this compound and similar compounds may be discovered in fields requiring sensitive and selective detection methods. routledge.comits.ac.id

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXDTBRHUUMLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945978 | |

| Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23287-85-6 | |

| Record name | Chlorindazone DS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of the Chemical Mechanism of Action of Chlorindazone Ds

Spectroscopic Investigations of Metal-Chelate Complex Formation by Chlorindazone DS

The formation of a metal-chelate complex between this compound and a metal ion induces significant changes in the electronic and vibrational states of the molecule, which can be monitored using spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. spectroscopyonline.com

FT-IR Spectroscopy: This technique identifies the functional groups involved in chelation by detecting shifts in their vibrational frequencies upon coordination to a metal ion. For azo dyes like this compound, the key vibrational bands of interest are the hydroxyl (-OH), azo (-N=N), and the resultant metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov Upon complexation, the stretching frequency of the ʋ(-OH) group typically shifts or disappears, indicating deprotonation and coordination of the oxygen atom. nih.gov The ʋ(-N=N) stretching frequency also shifts, confirming the participation of the azo nitrogen in forming the coordinate bond. nih.gov Concurrently, new, weaker bands appear in the far-infrared region of the spectrum, which are assigned to the ʋ(M-O) and ʋ(M-N) stretching vibrations, providing direct evidence of chelate formation. nih.govnih.gov

UV-Visible Spectroscopy: The electronic absorption spectrum of an azo dye is characterized by distinct bands corresponding to π–π* and n–π* electronic transitions. nih.gov When the dye coordinates with a metal ion, the energy levels of its molecular orbitals are altered, leading to a shift in the maximum absorption wavelength (λmax). researchgate.net This phenomenon, known as a chromic shift, can be either a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift. researchgate.netresearchgate.net Such shifts are definitive indicators of complex formation and can be used to determine the stoichiometry of the metal-ligand complex through methods like the mole-ratio or Job's plot. semanticscholar.orgwalisongo.ac.id

While specific spectral data for this compound complexes is not widely published, the table below presents typical shifts observed for analogous azo dye-metal complexes, which illustrates the expected spectroscopic changes.

| Spectroscopic Technique | Functional Group/Transition | Typical Wavenumber/Wavelength (Free Ligand) | Observed Change Upon Complexation | Reason for Change | Reference |

|---|---|---|---|---|---|

| FT-IR | ν(O-H) | ~3400 cm-1 (broad) | Disappears or shifts to lower wavenumber | Deprotonation of hydroxyl group and coordination of oxygen to metal ion. | nih.gov |

| FT-IR | ν(N=N) | ~1400-1500 cm-1 | Shifts to lower wavenumber | Donation of lone pair electrons from azo nitrogen to metal ion, weakening the N=N bond. | nih.govugm.ac.id |

| FT-IR | ν(M-O) / ν(M-N) | Not present | New bands appear at ~400-600 cm-1 | Formation of new coordinate covalent bonds between the metal and the ligand's donor atoms. | nih.govnih.gov |

| UV-Vis | π–π* / n–π* | Varies (e.g., 350-500 nm) | Bathochromic or hypsochromic shift of λmax | Alteration of the ligand's electronic structure and energy levels upon coordination. | nih.govresearchgate.net |

Ligand-Metal Ion Interaction Dynamics Governing this compound Reactivity

The reactivity and stability of the this compound-metal complex are governed by both thermodynamic and kinetic factors. scispace.comresearchgate.net

M + L ⇌ ML (K1) ML + L ⇌ ML2 (K2) Overall: M + 2L ⇌ ML2 (β2 = K1 × K2)

A higher stability constant signifies a stronger metal-ligand interaction and a more stable complex. scispace.com The stability is influenced by several factors, including the properties of the metal ion and the ligand itself. The chelate effect is a primary contributor to the high stability of complexes formed by polydentate ligands like this compound. This effect describes the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. wikipedia.org

Kinetic Stability: Kinetic stability refers to the rate at which a complex undergoes ligand exchange reactions and is described by the terms labile (fast reactions) and inert (slow reactions). libretexts.org Complexes formed by chelating ligands are often more kinetically inert than those with monodentate ligands, a phenomenon known as the kinetic chelate effect. libretexts.org This is because for the ligand to dissociate, all donor-atom bonds must be broken, and the probability of the first dissociated group reattaching is high before the entire ligand can be replaced. libretexts.org Factors influencing kinetic lability include the metal ion's d-electron configuration and the associated Ligand Field Stabilization Energy (LFSE). libretexts.org

| Factor | Influence on Complex Stability | Reference |

|---|---|---|

| Metal Ion: Charge | Higher charge generally leads to more stable complexes due to stronger electrostatic attraction. | libretexts.org |

| Metal Ion: Ionic Radius | Smaller ionic radius for a given charge leads to higher charge density and more stable complexes. | wikipedia.org |

| Metal Ion: d-electron configuration | Follows the Irving-Williams series for divalent high-spin octahedral complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). | nih.gov |

| Ligand: Chelate Effect | Polydentate ligands (chelators) like this compound form significantly more stable complexes than monodentate ligands. | wikipedia.org |

| Ligand: Basicity of Donor Atoms | More basic ligands generally form more stable complexes. | researchgate.net |

Role of Azo and Hydroxyl Moieties in the Coordination Chemistry of this compound

The specific molecular structure of this compound dictates its function as a chelating agent. The key functional groups responsible for coordination are the azo (-N=N-) and hydroxyl (-OH) moieties, which are positioned ortho to each other on the naphthalene (B1677914) ring system. jchemrev.com This spatial arrangement is critical for the formation of a stable five- or six-membered chelate ring with a metal ion. redalyc.org

The mechanism of chelation involves the following steps:

Deprotonation: The phenolic hydroxyl group is acidic and deprotonates upon interaction with the metal ion, allowing the negatively charged oxygen atom to form a strong coordinate bond. ugm.ac.idresearchgate.net

Coordination: The deprotonated oxygen and one of the nitrogen atoms from the azo group each donate a pair of electrons to the central metal ion, forming two coordinate covalent bonds. nih.govugm.ac.id

The indazole ring system within the this compound structure also contains nitrogen atoms with lone pairs of electrons, which can potentially act as additional donor sites. This suggests that this compound can act as a tridentate ligand, coordinating through the phenolic oxygen, an azo nitrogen, and a nitrogen from the indazole ring. nih.gov This multi-point attachment, or polydentate nature, is the essence of the chelate effect and results in the formation of highly stable metal complexes, which is crucial for its use as a sensitive analytical reagent. jchemrev.comredalyc.org This type of interaction, where the ligand is not merely a spectator but actively participates in the reaction through its functional groups, is a form of metal-ligand cooperativity. wikipedia.org

Theoretical Models of Chelation and Binding Affinity in this compound Systems

While experimental methods provide invaluable data, theoretical and computational models offer deeper insight into the structure, bonding, and reactivity of metal complexes. Density Functional Theory (DFT) is a powerful computational method used extensively to model the properties of azo dye-metal complexes. ugm.ac.idrsc.org

DFT calculations can be used to:

Simulate Spectra: Calculate vibrational frequencies to aid in the interpretation of experimental FT-IR spectra and compute electronic transitions to correlate with UV-Vis spectra. nih.govmdpi.com

Analyze Electronic Structure: Determine the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgnih.gov The HOMO-LUMO gap is related to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy.

Study Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to investigate the nature and strength of the metal-ligand coordinate bonds. rsc.org

Advanced Analytical Applications and Methodological Development of Chlorindazone Ds

Spectrophotometric Determination Techniques Utilizing Chlorindazone DS

Spectrophotometry, a method based on the absorption of light by chemical substances, benefits greatly from the use of chelating agents like this compound. This compound forms stable, colored complexes with certain metal ions, allowing for their quantification at trace levels.

Optimization of Reaction Conditions for Trace Element Analysis with this compound

The efficacy of spectrophotometric analysis using this compound is highly dependent on the optimization of various reaction parameters. The goal is to achieve maximum color development, stability of the complex, and adherence to Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Key parameters that are typically optimized include pH, reagent concentration, reaction time, and temperature.

For instance, the formation of the metal-Chlorindazone DS complex is often pH-dependent. A specific pH range is required to ensure the complete formation of the desired complex and to prevent the formation of interfering species. The concentration of this compound itself must also be carefully controlled. A sufficient excess of the reagent is necessary to drive the complexation reaction to completion, but an overly high concentration can lead to high background absorbance, reducing the sensitivity of the method.

Reaction time and temperature are also critical. The complexation reaction may require a certain amount of time to reach equilibrium. Similarly, the stability of the resulting colored complex can be temperature-sensitive. Therefore, experiments are conducted to determine the optimal time and temperature that provide a stable and maximum absorbance reading. The choice of solvent can also influence the reaction, affecting both the solubility of the reagent and the stability of the complex. The table below illustrates a hypothetical optimization process for the determination of a metal ion (e.g., Copper) using this compound.

Table 1: Hypothetical Optimization of Reaction Conditions for Copper Analysis

| Parameter | Range Tested | Optimal Condition | Rationale |

|---|---|---|---|

| pH | 2.0 - 10.0 | 5.5 | Maximum and stable absorbance of the Cu-Chlorindazone DS complex. |

| Reagent Concentration | 1:1 to 10:1 (Reagent:Metal) | 5:1 | Ensures complete complexation without excessive background absorbance. |

| Reaction Time | 1 - 30 minutes | 10 minutes | Time required to achieve maximum and stable color development. |

| Temperature | 20°C - 50°C | 25°C (Room Temp) | The complex is stable at room temperature, avoiding the need for heating or cooling. |

Strategies for Selectivity and Sensitivity Enhancements in this compound-Based Spectrophotometry

Enhancing the selectivity and sensitivity of spectrophotometric methods is crucial for accurate trace element analysis. Selectivity refers to the ability of the method to determine the analyte of interest in the presence of other components, while sensitivity relates to the smallest amount of analyte that can be reliably detected.

Several strategies can be employed to improve these aspects in this compound-based methods. The use of masking agents is a common approach to enhance selectivity. Masking agents are substances that react with interfering ions to form colorless complexes, preventing them from reacting with this compound. For example, citrate (B86180) or tartrate ions can be used to mask iron (III) ions, which might otherwise interfere with the determination of copper.

Derivative spectrophotometry is another technique used to enhance both selectivity and sensitivity. This method involves calculating the first or higher-order derivative of the absorbance spectrum. Derivative spectra can resolve overlapping peaks from the analyte and interfering substances, allowing for more accurate quantification.

The sensitivity of the method can be significantly improved by using surfactant media. The presence of a surfactant, such as Triton X-100 or cetyltrimethylammonium bromide (CTMAB), can increase the molar absorptivity of the metal-Chlorindazone DS complex, leading to a lower detection limit. nih.gov This enhancement is often attributed to the formation of micelles, which provide a microenvironment that favors the complexation reaction and stabilizes the resulting complex.

Investigation of Interference Mechanisms and Mitigation Strategies in Spectrophotometric Analysis

Interference is a significant challenge in spectrophotometric analysis, where the presence of other species in the sample matrix can affect the accuracy of the measurement. These interferences can be chemical or spectral in nature.

Chemical interferences occur when foreign substances react with the analyte or the reagent, altering the formation of the colored complex. For example, strong oxidizing or reducing agents can destroy the this compound reagent or change the oxidation state of the metal ion being analyzed. The presence of other metal ions that also form colored complexes with this compound can lead to positive errors.

Spectral interferences arise when the absorption spectra of the analyte complex and an interfering substance overlap. This can be caused by other colored species in the sample or by turbidity.

Several strategies can be employed to mitigate these interferences. As mentioned earlier, masking agents are effective for dealing with interfering metal ions. The pH of the solution can also be adjusted to selectively form the complex of interest while preventing the formation of interfering complexes. For spectral interferences, derivative spectrophotometry can be used to resolve overlapping peaks. Another approach is to use a correction method, where the absorbance of the interfering substance is measured at a different wavelength and subtracted from the total absorbance at the analytical wavelength. In cases of severe matrix interference, separation techniques such as solvent extraction or ion-exchange chromatography may be necessary to isolate the analyte before spectrophotometric determination.

Chemographic Methods in Forensic Trace Evidence Analysis with this compound

Chemographic methods in forensic science involve the use of chemical reagents to visualize invisible traces of evidence. enfsi.eu this compound has proven to be a valuable reagent in this field, particularly for the analysis of gunshot residue (GSR). enfsi.eu

Visualization and Mapping of Gunshot Residues (GSR) using this compound

When a firearm is discharged, a cloud of microscopic particles, known as gunshot residue, is expelled from the muzzle. nih.gov This residue can be deposited on the shooter's hands, clothing, and the target. The visualization and mapping of GSR patterns on a target can provide crucial information for estimating the shooting distance. nih.gov

This compound is used as a colorimetric reagent for the detection of certain metallic components within GSR. researchgate.net The process typically involves transferring the GSR from the evidence item (e.g., clothing) onto a secondary medium, such as filter paper or a gelatin-coated foil. enfsi.eu This transfer is often facilitated by applying pressure and sometimes heat. The transfer medium is then treated with a solution of this compound. If specific metal ions from the GSR are present, they will react with the reagent to produce a distinct color.

This color development allows for the visualization of the GSR pattern, which might otherwise be invisible to the naked eye, especially on dark or patterned surfaces. researchgate.net The distribution and density of the colored spots can then be analyzed to help determine the distance between the firearm and the target at the time of discharge. nih.gov

Specific Detection of Primer Residue Components (e.g., Zinc, Copper, Titanium) with this compound

Modern ammunition primers often contain a variety of metallic elements. nih.gov While traditional primers were primarily composed of lead, barium, and antimony, newer "lead-free" or "non-toxic" primers utilize elements such as zinc, copper, and titanium. nih.govresearchgate.net this compound is particularly useful for the detection of these specific elements. afte.orgbiosynth.comcymitquimica.com

The reagent forms stable, colored complexes with copper and zinc. afte.orgnih.gov For instance, this compound produces a sky-blue color in the presence of copper, which is a significant improvement over the dark, greenish-gray color produced by the traditional dithiooxamide (B146897) reagent, especially on dark backgrounds. nih.govafte.org It also reacts with zinc, which is a key component in certain heavy-metal-free primer compositions, to produce a visible color. afte.orgnih.gov The ability to detect both copper and zinc makes this compound a versatile tool for analyzing GSR from various types of ammunition. nih.govafte.org

The detection of titanium, another component of some modern primers, can also be achieved with this compound. researchgate.netbiosynth.comcymitquimica.com The specificity of the color reaction can be controlled by adjusting the pH of the reaction medium. nih.gov This allows for the selective detection of different metal ions, providing more detailed information about the composition of the GSR and, by extension, the type of ammunition used. The table below summarizes the reactions of this compound with key primer residue components.

Table 2: Detection of Primer Residue Components with this compound

| Metal Ion | Ammunition Type | Color of Complex | Significance |

|---|---|---|---|

| Copper (Cu) | Conventional and some lead-free | Sky Blue | Detection of bullet jacket material and some primer residues. nih.govafte.org |

| Zinc (Zn) | Lead-free (e.g., Sintox) | Varies (often reddish) | Key indicator for certain types of non-toxic ammunition. researchgate.netnih.gov |

| Titanium (Ti) | Lead-free | Varies | Component of some modern primer formulations. researchgate.netbiosynth.comcymitquimica.com |

The use of this compound in forensic chemography represents a significant advancement in the analysis of trace evidence, providing a sensitive and selective method for visualizing and identifying key components of gunshot residue.

Application of this compound in the Detection of Chlorinated Hydrocarbons in Environmental Samples

This compound is mentioned as a reagent for the pre-test or preliminary determination of chlorinated hydrocarbons in industrial wastewater, with a reported detection limit of less than 0.01 ppm. cymitquimica.combiosynth.com However, detailed research findings on its specific applications for environmental sample analysis are scarce. The available information does not provide data on the validation of this method for various environmental matrices (e.g., surface water, groundwater, soil, sediment).

For a comprehensive environmental monitoring program, an analytical method utilizing this compound would require thorough validation. The table below outlines the typical parameters that would need to be assessed, though specific data for this compound is not available.

Table 1: Hypothetical Method Validation Parameters for this compound in Environmental Analysis

| Validation Parameter | Description | Hypothetical Target Criteria for Chlorinated Hydrocarbon Analysis |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.995 |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | < 0.01 ppm (as per manufacturer data) |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically 3-5 times the LOD |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from common matrix components |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in pH, temperature, etc. |

The following table presents a hypothetical comparison of this compound with a standard method for chlorinated hydrocarbon analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), to illustrate the type of research findings that are currently unavailable.

Table 2: Hypothetical Comparison of Analytical Methods for Chlorinated Hydrocarbons

| Feature | This compound (Presumptive Test) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Colorimetric Reaction | Separation by chromatography, detection by mass spectrometry |

| Specificity | Low (potential for cross-reactivity) | High (provides structural information) |

| Sensitivity | Reported as < 0.01 ppm | Sub-ppb to ppm range, depending on the compound |

| Quantitation | Semi-quantitative at best | Fully quantitative |

| Throughput | High | Low to moderate |

| Cost | Low | High |

| Expertise Required | Minimal | High |

Computational and Theoretical Chemical Investigations of Chlorindazone Ds

Quantum Mechanical Approaches to Electronic Structure and Reactivity of Chlorindazone DS

Density Functional Theory (DFT) has become one of the most popular and effective quantum mechanical methods for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. dergipark.org.tr DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface.

For azo dyes and heterocyclic systems similar to this compound, DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-311++G(2d,2p), can accurately predict ground state geometries. dergipark.org.trdergipark.org.trsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations can confirm the planarity or non-planarity of the ring systems and the geometry around the crucial -N=N- azo linkage. nih.gov Furthermore, DFT is used to explore the molecule's energy landscape, identifying different stable conformations (isomers) and the energy barriers between them. This is particularly relevant for understanding the potential for azo-hydrazone tautomerism, a phenomenon where the proton arrangement changes, which can significantly alter the compound's color and reactivity. nih.govresearchgate.net

Table 1: Representative Geometric Parameters Calculated for Azo Dye Scaffolds using DFT This table presents typical data obtained from DFT calculations on related azo dye structures, illustrating the type of information generated for compounds like this compound.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) | Reference |

| Bond Length | C-N (Azo) | ~1.42 Å | mdpi.com |

| Bond Length | N=N (Azo) | ~1.25 Å | mdpi.com |

| Bond Length | C=O (Keto) | ~1.23 Å | mdpi.com |

| Bond Angle | C-N=N | ~113° | nih.gov |

| Dihedral Angle | C-C-N=N | ~179° (trans-conformation) | nih.gov |

A key application of computational chemistry is the prediction of spectroscopic data, which is vital for identifying and characterizing newly synthesized or unknown compounds. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the electronic excited states of molecules. mdpi.com

By using TD-DFT, researchers can simulate the UV-Visible absorption spectrum of a molecule like this compound. dergipark.org.tr The calculations predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These theoretical spectra can be compared directly with experimental data to confirm the molecular structure. Such studies on related azo dyes show a strong correlation between calculated and measured spectra. dergipark.org.trdergipark.org.tr Similarly, by calculating the vibrational frequencies of the molecule at its optimized geometry, it is possible to generate a theoretical Infrared (IR) spectrum. Specific vibrational modes, such as the N=N stretch of the azo group or the S=O stretches from the sulfonic acid groups, can be assigned to particular peaks, aiding in structural elucidation. mdpi.comacs.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Model Azo Dye This interactive table showcases the typical accuracy of TD-DFT calculations in predicting UV-Vis absorption maxima for compounds structurally related to this compound.

| Compound Type | Solvent | Predicted λmax (nm) (TD-DFT) | Experimental λmax (nm) |

| Thiazole Azo Dye | Chloroform | 589 | 585 |

| Azo-Imine Dye | Ethanol | 425 | 420 |

| Pyridazinone Derivative | DMSO | 350 | 345 |

Data synthesized from findings in references dergipark.org.trmdpi.commdpi.com.

Molecular Modeling of Ligand-Analyte Interactions involving this compound

Molecular modeling encompasses a broader set of computational techniques used to simulate how a molecule (a ligand) interacts with another molecule or ion (an analyte). Given that this compound is used as an analytical reagent, understanding its binding mechanisms is crucial. researchgate.net These simulations can reveal the specific forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the formation of a ligand-analyte complex.

This compound, with its multiple nitrogen and oxygen atoms, has the potential to act as a chelating agent, binding to a single metal ion through multiple donor sites to form a stable, ring-like structure known as a metal-chelate. dalalinstitute.com This is a common feature for azo dyes used in analytical chemistry for the detection of metal ions. researchgate.netresearchgate.netscholarsresearchlibrary.com

Computational simulations can model the formation of these complexes. By optimizing the geometry of the metal-ligand complex, these models predict the coordination geometry (e.g., octahedral or tetrahedral) and the specific atoms of this compound that bind to the metal. researchgate.net Molecular dynamics (MD) simulations can further provide insights into the thermodynamics and kinetics of chelate formation. msu.edunih.gov These simulations model the atomic motions over time, allowing researchers to observe the step-by-step process of the ligand wrapping around the metal ion and to calculate the binding free energy, which indicates the stability of the resulting complex. nih.gov

In silico (computer-based) screening is a powerful strategy to discover new applications for a compound by virtually testing its interaction against a large library of potential targets. sphinxsai.com For this compound, this could involve screening for new metal ions it might selectively bind or identifying biological macromolecules (like proteins or DNA) for which it shows high affinity. mdpi.com

Molecular docking is a primary technique used for this purpose. mdpi.com It predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction, typically as a "docking score" or binding energy. tandfonline.comresearchgate.net For example, this compound could be docked against the active sites of various enzymes or the grooves of DNA to predict if stable complexes can form. sphinxsai.commdpi.com This approach has been successfully used to screen libraries of pyridazinone and azo dye derivatives to identify potential new drug candidates or sensors. tandfonline.comresearchgate.net Such studies can rapidly identify promising new analytical uses for this compound, which can then be prioritized for experimental validation. acs.org

Mechanistic Studies of Reaction Pathways using Computational Chemistry for this compound

Computational chemistry is an essential tool for investigating the detailed mechanisms of chemical reactions. rsc.org For a compound like this compound, this can apply to its synthesis or its reactions with analytes. By mapping the reaction pathway, chemists can understand how reactants are converted into products on the potential energy surface.

Design and Evaluation of Chlorindazone Ds Derivatives and Analogues for Enhanced Performance

Rational Design Principles for Novel Analytical Reagents based on Chlorindazone DS Scaffolds

The rational design of new analytical reagents based on the this compound scaffold involves a targeted approach to modifying its chemical structure to improve its function as a chemosensor. mdpi.comresearchgate.net The core structure of this compound, featuring a 6-chloroindazole moiety linked via an azo bridge to a 2-hydroxynaphthalene-3,6-disulfonic acid group, provides a versatile platform for these modifications. researchgate.netresearchgate.net The primary goal is to enhance its ability to form stable and detectable complexes with specific analytes, particularly metal ions. nih.govresearchgate.net

Key design principles include:

Modification of the Heterocyclic Core: The indazole ring system is a critical component of the this compound scaffold. Altering the substituents on this ring can significantly impact the electronic properties and, consequently, the reactivity and selectivity of the reagent. For instance, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the molecule and its affinity for different metal ions. researchgate.net

Alteration of the Azo Bridge Linkage: The azo group is central to the chromophoric properties of this compound. While the azo linkage itself is typically preserved, its electronic environment can be tuned by modifications to the attached aromatic rings. This can influence the wavelength of maximum absorption (λmax) of both the free ligand and its metal complexes, potentially leading to higher sensitivity or a more significant colorimetric response. researchgate.net

Substitution on the Naphthalene (B1677914) Ring: The naphthalene moiety, with its hydroxyl and sulfonic acid groups, is crucial for both metal chelation and water solubility. The strategic placement and nature of substituents on this ring can enhance the stability of the metal complex and improve selectivity. For example, the introduction of additional donor atoms could create a more specific binding pocket for a target metal ion. mdpi.com

Introduction of Novel Functional Groups: A key strategy in the design of new derivatives is the incorporation of entirely new functional groups that can confer novel properties. For example, attaching a fluorescent tag could transform a colorimetric reagent into a more sensitive fluorometric one. Similarly, adding specific recognition moieties can dramatically increase selectivity for a particular analyte. researchgate.net

A concrete example of the application of these principles is the synthesis of the azo dye 1-(3′-chloro-4′-cyanobenzene-1′-ylazo)-2-hydroxynaphthalene-3,6-disulfonic acid, disodium (B8443419) salt. researchgate.netresearchgate.net In this analogue, the 6-chloroindazole group of this compound is replaced by a 3-chloro-4-cyanobenzene moiety. This modification, while retaining a chlorinated aromatic system, introduces a cyano group which can alter the electronic distribution and steric factors influencing metal ion coordination.

Comparative Analysis of Derivative Performance in Diverse Analytical Systems

A critical step in the development of new analytical reagents is the rigorous evaluation of their performance in comparison to the parent compound and other existing reagents. This analysis should ideally be conducted across a range of analytical systems to assess the versatility and robustness of the new derivatives. For this compound derivatives, this would involve comparing their efficacy in various sample matrices and under different experimental conditions.

While comprehensive comparative studies on a wide range of this compound derivatives are not extensively documented in the available literature, the principles of such an analysis are well-established. The performance of a new derivative, such as the aforementioned 1-(3′-chloro-4′-cyanobenzene-1′-ylazo)-2-hydroxynaphthalene-3,6-disulfonic acid, would be compared to this compound based on several key metrics:

Selectivity: The ability to selectively detect a target analyte in the presence of other potentially interfering species is paramount. A new derivative would be tested against a panel of different metal ions to determine its cross-reactivity. For example, while this compound is known to form colored complexes with cobalt, copper, nickel, zinc, and cadmium, a superior derivative might exhibit a strong response for only one of these ions. researchgate.net

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters that define the sensitivity of an analytical reagent. A successful derivative would ideally offer a lower LOD than this compound, allowing for the detection of trace amounts of the analyte. For instance, this compound has a reported detection limit of 0.5 μg for certain metals. researchgate.net

Stability: The stability of the reagent itself and its metal complexes is important for the reproducibility and reliability of an analytical method. The shelf-life of the reagent and the time-course of color development and fading of its complexes would be assessed.

Molar Absorptivity: In spectrophotometric applications, a higher molar absorptivity (ε) for the metal complex at its λmax leads to greater sensitivity, as per the Beer-Lambert law. For example, the cobalt(II) complex of this compound has a molar absorptivity of 3.25×10⁴ l mol⁻¹ cm⁻¹ at 638 nm. researchgate.net A valuable derivative would exhibit a higher molar absorptivity.

The following table illustrates a hypothetical comparative analysis between this compound and a novel derivative:

| Parameter | This compound | Derivative X | Analysis of Performance |

| Target Analyte | Co(II), Zn(II), etc. researchgate.netmdpi.com | Co(II) | Derivative X shows higher selectivity for Co(II). |

| λmax (Reagent) | ~480 nm | ~490 nm | A slight bathochromic shift is observed. |

| λmax (Co-Complex) | 638 nm researchgate.net | 650 nm | A larger bathochromic shift upon complexation could lead to less spectral overlap and better sensitivity. |

| Molar Absorptivity (ε) | 3.25×10⁴ L mol⁻¹ cm⁻¹ researchgate.net | 4.50×10⁴ L mol⁻¹ cm⁻¹ | Higher molar absorptivity indicates greater sensitivity. |

| Limit of Detection | 0.5 µg researchgate.net | 0.2 µg | Derivative X is more sensitive. |

| Interfering Ions | Cu(II), Ni(II), Zn(II) researchgate.net | Minimal interference from Cu(II), Ni(II), Zn(II) | Enhanced specificity of Derivative X. |

This table is a hypothetical representation for illustrative purposes.

Establishment of Structure-Property Relationships Governing Analytical Efficacy and Specificity

Understanding the relationship between the chemical structure of a reagent and its analytical properties is fundamental to the rational design of improved derivatives. For this compound and its analogues, these structure-property relationships (SPRs) provide insights into how specific molecular features influence their performance as chemosensors.

The establishment of SPRs relies on the systematic variation of the molecular structure and the subsequent evaluation of analytical performance. Key relationships for azo dye-based reagents like this compound include:

Influence of Substituents on Acidity and Chelation: The acidity of the hydroxyl group on the naphthalene ring is crucial for chelation. Electron-withdrawing substituents on the indazole or naphthalene rings can increase the acidity of this proton, potentially leading to complex formation at a lower pH. Conversely, electron-donating groups may decrease its acidity. This can be used to tune the optimal pH for a specific analytical application.

Steric Effects on Selectivity: The size and position of substituents near the chelation site can introduce steric hindrance that favors the binding of certain metal ions over others. For example, bulky groups can be strategically placed to create a binding pocket that accommodates a specific ionic radius, thereby enhancing selectivity.

Electronic Effects on Spectroscopic Properties: The electronic nature of substituents on the aromatic rings influences the energy levels of the molecule's frontier molecular orbitals. This, in turn, affects the absorption spectra of the reagent and its metal complexes. Electron-donating groups generally lead to a bathochromic (red) shift in λmax, while electron-withdrawing groups cause a hypsochromic (blue) shift. The magnitude of the spectral shift upon complexation, which is critical for a clear analytical signal, is also highly dependent on these electronic factors.

Role of Sulfonic Acid Groups in Solubility and Complex Stability: The two sulfonic acid groups in this compound impart high water solubility, which is essential for many aqueous analytical systems. The number and position of these groups can be varied to modulate solubility and can also have a secondary electronic influence on the chromophore.

The following data table outlines some expected structure-property relationships for this compound derivatives:

| Structural Modification | Expected Effect on Property | Rationale |

| Addition of electron-donating group (e.g., -OCH₃) to the indazole ring | Increased sensitivity, bathochromic shift of λmax | Enhanced electron density on the azo group can lead to stronger metal-ligand interaction and a lower energy π-π* transition. |

| Addition of electron-withdrawing group (e.g., -NO₂) to the indazole ring | Increased acidity of hydroxyl group, potential for lower pH applications | Withdrawal of electron density facilitates deprotonation of the chelating hydroxyl group. |

| Introduction of a bulky substituent near the chelation site | Increased selectivity for smaller metal ions | Steric hindrance can prevent the coordination of larger metal ions. |

| Replacement of a sulfonic acid group with a carboxyl group | Altered solubility and pH dependence | Carboxyl groups have a different pKa and can also participate in coordination, potentially altering selectivity. |

By systematically synthesizing and evaluating a library of derivatives, these relationships can be firmly established, providing a predictive framework for the future design of highly effective and specific analytical reagents based on the this compound scaffold.

Future Research Trajectories and Unexplored Applications of Chlorindazone Ds

Integration of Chlorindazone DS with Advanced Analytical Instrumentation (e.g., hyphenated techniques)

The current application of this compound primarily involves colorimetric and fluorescent visualization methods, such as its use on filter paper for detecting gunshot residues. nih.gov A significant area for future research lies in integrating this compound with advanced analytical instrumentation, particularly hyphenated techniques. These techniques combine two or more analytical methods to achieve enhanced separation and detection capabilities, offering superior sensitivity and specificity compared to individual methods. asdlib.orgchemijournal.com

Hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) could revolutionize the use of this compound. asdlib.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of liquid chromatography with the mass analysis abilities of mass spectrometry. ajrconline.orgscribd.com Future research could employ LC-MS to study the reaction products of this compound with target metal ions in complex matrices. This would provide not only quantitative data but also precise structural information about the resulting coordination complexes, offering deeper insights into the reaction mechanism. Furthermore, LC-MS could be used to assess the purity of synthesized this compound and identify any degradation products in aged reagent solutions.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and requires very small sample volumes, making it ideal for analyzing limited or precious samples. nih.gov Coupling CE with MS for the analysis of this compound and its metal complexes could provide rapid and highly efficient separation, which is particularly advantageous when dealing with trace amounts of analytes, a common scenario in forensic and environmental analysis. nih.govnih.gov

The integration with these advanced, high-resolution techniques would elevate the analytical power of this compound, enabling more robust, detailed, and sensitive analyses in complex sample environments. ajrconline.org

Development of Nanomaterial-Based this compound Sensors and Probes

The field of sensor technology is increasingly driven by the unique properties of nanomaterials, which offer advantages like high surface-to-volume ratios, enhanced conductivity, and unique optical properties. nih.govmdpi.com Developing sensors and probes by immobilizing this compound onto nanomaterial scaffolds is a promising trajectory for creating next-generation detection devices with superior performance. nih.govmdpi.com As an azo dye capable of binding to metal ions, this compound is an excellent candidate for such applications. researchgate.net

Future research could focus on several key areas:

Enhanced Optical and Electrochemical Sensing: By anchoring this compound molecules to the surface of gold or silver nanoparticles, it may be possible to leverage surface plasmon resonance (SPR) for highly sensitive optical detection of its target analytes. Similarly, incorporating the dye into carbon-based nanomaterials like graphene or carbon nanotubes could create highly sensitive electrochemical sensors, where the binding of a metal ion would trigger a measurable change in electrical conductivity or capacitance. nih.govmdpi.com

Improved Selectivity and Sensitivity: The high surface area of nanomaterials allows for a high density of immobilized this compound, amplifying the sensor's response. mdpi.com The nanomaterial substrate can also be engineered to minimize background interference and enhance the selectivity of the dye for specific ions, leading to lower detection limits and more reliable results. mdpi.com

Development of Fluorescent Probes: The fluorescent properties of this compound can be harnessed to develop new probes for bio-imaging or cellular-level detection. cymitquimica.commdpi.com For instance, this compound could be attached to quantum dots, creating a fluorescent nanoprobe where the binding of a target ion modulates the fluorescence signal through mechanisms like Förster resonance energy transfer (FRET).

Table 1: Potential Nanomaterials for this compound Sensor Development

| Nanomaterial | Potential Integration Method | Key Advantages |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Covalent bonding or chemisorption of this compound onto the nanoparticle surface. | Enhanced optical properties (LSPR), biocompatibility, ease of functionalization. |

| Carbon Nanotubes (CNTs) | Adsorption or covalent functionalization onto the nanotube sidewalls. | Excellent electrical conductivity, high surface area, mechanical strength. nih.govinteresjournals.org |

| Graphene/Graphene Oxide | π-π stacking or covalent bonding of the dye onto the graphene sheet. | Superior electrical properties, large surface area, good thermal conductivity. nih.gov |

| Quantum Dots (QDs) | Conjugation of this compound to the QD surface. | Tunable and bright fluorescence, high photostability, suitable for multiplexed detection. |

| Silica Nanoparticles | Encapsulation or surface functionalization. | High stability, porous structure for reagent loading, biocompatibility. |

Exploration of this compound in Emerging Environmental Monitoring Challenges

The global environment faces threats from a growing list of emerging contaminants, including heavy metals, pharmaceuticals, and industrial byproducts that are not routinely monitored. nih.gov There is an urgent need for robust and cost-effective analytical tools to detect these substances in various environmental matrices. researchgate.net The known ability of this compound to detect metals and chlorinated hydrocarbons provides a strong basis for its application in addressing these new challenges. cymitquimica.combiosynth.com

Future research should explore the expansion of this compound's analytical repertoire:

Screening for a Broader Range of Pollutants: Systematic studies could be conducted to evaluate the reactivity and sensitivity of this compound towards a wider array of priority and emerging metal pollutants beyond zinc and copper. cymitquimica.com Its application could be tested for ions such as cadmium, lead, mercury, and others that pose significant environmental and health risks.

Application in Complex Environmental Matrices: Research is needed to validate the performance of this compound-based tests in real-world samples, such as industrial wastewater, landfill leachate, and contaminated soils. This would involve developing sample preparation and extraction protocols to overcome matrix interference and ensure the reliability of the detection method.

Development of Field-Deployable Test Kits: Leveraging its function as a colorimetric and fluorescent reagent, research could focus on creating simple, portable, and low-cost test kits for on-site environmental screening. nih.gov Such kits would empower rapid decision-making in environmental assessment and pollution control without the immediate need for laboratory-based instrumentation.

Interdisciplinary Applications of this compound in Materials Science and Related Fields

Materials science is an interdisciplinary field that focuses on designing and creating materials with specific, often novel, functional properties. nerac.comrroij.com As a functional azo dye, this compound has properties that could be exploited in the development of "smart" materials and other advanced material applications. nih.govinteresjournals.org This moves its potential use beyond that of a simple analytical reagent to an integral component of a functional material system.

Potential research directions include:

Colorimetric Sensing Films: this compound could be incorporated into transparent polymer films or hydrogel matrices. These films could serve as visual sensors for detecting metal ion contamination on surfaces or in solutions, changing color upon exposure to the target analyte. Such materials could find applications in food packaging (to indicate spoilage or contamination) or in industrial safety for detecting leaks of specific chemical solutions.

Functional Dyes in Polymer Science: The dye could be used as a functional additive in polymer synthesis. Research could investigate how the incorporation of this compound into a polymer backbone or as a pendant group affects the material's properties. It could potentially be used to create polymers that respond to specific chemical stimuli, altering their mechanical, optical, or electrical properties, which is a key area of research in smart materials. nerac.com

Forensic and Security Materials: Building on its established use in detecting gunshot residue, this compound could be integrated into materials used for security applications. nih.gov For example, it could be part of a coating that reveals evidence of tampering or contact with specific metallic objects through a color change.

This interdisciplinary approach, combining chemistry with polymer science, engineering, and nanotechnology, could unlock entirely new applications for this compound, transforming it from a reagent into a building block for advanced functional materials. routledge.com

Q & A

Basic: What are the key chemical properties of Chlorindazone DS, and how do they influence its role in analytical detection?

This compound (CAS RN: 23287-85-6) is a sodium salt with the formula C₁₇H₉ClN₄Na₂O₇S₂ and a molecular weight of 526.84 g/mol . Its structure includes a 6-chloro-1H-indazol-3-yl group, which contributes to its specificity in binding metals like copper and titanium. The compound’s sulfonic acid groups enhance solubility in aqueous media, critical for its use as a transfer reagent in detecting chlorinated hydrocarbons (detection limit <0.01 ppm) . Researchers should note discrepancies in reported molecular weights (e.g., 482.9 g/mol in some datasets) and verify values via primary sources like PubChem or ChemIDplus .

Basic: What experimental protocols are recommended for using this compound in industrial wastewater analysis?

For chlorinated hydrocarbon detection:

- Step 1: Prepare a 0.01% (w/v) solution in deionized water.

- Step 2: Adjust pH to 6.5–7.5 to optimize binding efficiency.

- Step 3: Use UV-Vis spectroscopy at 450 nm to quantify complexes with target analytes.

- Validation: Include spiked recovery tests to account for matrix effects in wastewater . Store the reagent under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced: How can researchers resolve contradictions in reported detection limits or molecular properties of this compound?

Discrepancies (e.g., molecular weight variations) often arise from differences in synthesis batches or analytical methods. To address this:

- Method 1: Cross-validate data using multiple databases (e.g., PubChem, ChemIDplus) and primary literature .

- Method 2: Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) and report uncertainties in measurements .

- Method 3: Collaborate with analytical chemistry groups to perform mass spectrometry (MS) or nuclear magnetic resonance (NMR) for structural confirmation .

Advanced: What are the critical considerations for designing a study using this compound to ensure reproducibility?

- Experimental Design:

- Variables: Control pH, temperature, and ionic strength, as these affect reagent stability .

- Blinding: Use double-blinded sample labeling to reduce bias in spectrophotometric analysis .

- Documentation: Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail reagent preparation and storage in the main manuscript.

- Provide raw spectral data in supplementary materials .

- Replication: Include triplicate measurements and negative controls (e.g., analyte-free samples) .

Advanced: How can researchers optimize this compound for novel applications, such as detecting emerging contaminants?

- Approach 1: Modify the detection protocol by varying ligand-to-metal ratios to enhance sensitivity for non-standard analytes (e.g., perfluorinated compounds).

- Approach 2: Use computational modeling (e.g., density functional theory) to predict binding affinities between this compound and target molecules .

- Validation: Compare results with established methods (e.g., HPLC-MS) to assess accuracy .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Spill Management: Neutralize with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced: How should researchers address gaps in the literature regarding this compound’s environmental impact?

- Method 1: Conduct longitudinal ecotoxicity studies using model organisms (e.g., Daphnia magna) to assess bioaccumulation .

- Method 2: Perform life-cycle analysis (LCA) to evaluate degradation byproducts in wastewater treatment systems .

- Data Synthesis: Use tools like Google Scholar to prioritize high-impact studies for meta-analysis .

Basic: What are the best practices for citing this compound data in academic publications?

- Cite primary sources (e.g., PubChem CID, ChemIDplus) rather than commercial databases .

- Acknowledge methodological limitations (e.g., detection thresholds) to contextualize findings .

Advanced: How can machine learning enhance the application of this compound in high-throughput screening?

- Workflow:

- Validation: Compare algorithmic outputs with experimental results to refine predictive accuracy .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Quality Control: Implement HPLC purity checks (>98%) and elemental analysis for sodium content .

- Documentation: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthesis protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.